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Compound of Interest

Compound Name: Linagliptin dimer

Cat. No.: B8820746 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the crystal structure of Linagliptin, with a

specific focus on its dimeric forms. The term "Linagliptin dimer" can refer to several distinct

chemical and crystallographic entities: the drug bound to its dimeric enzyme target, a

crystallographic unit containing two molecules, or a chemical impurity. This document will

elucidate these forms, presenting crystallographic data, experimental protocols for structure

determination, and visualizations of key relationships.

Defining the "Linagliptin Dimer"
The context of a "Linagliptin dimer" is crucial for accurate interpretation. In scientific literature

and databases, this term primarily appears in three contexts:

Co-crystal with the DPP-4 Enzyme: Linagliptin's therapeutic target, the dipeptidyl peptidase-4

(DPP-4) enzyme, functions as a biological dimer. Crystal structures, such as PDB ID: 2rgu,

detail the binding of Linagliptin to this dimeric protein complex, revealing key drug-receptor

interactions.[1]

Chemical Dimer Impurities: During the synthesis or degradation of Linagliptin, dimeric

impurities can be formed where two Linagliptin molecules are covalently linked. These are

distinct chemical entities, and a preparation method for one such impurity has been

patented.[2][3][4][5]
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Crystallographic Dimer: This refers to a crystal form where the asymmetric unit of the crystal

lattice contains two non-covalently interacting Linagliptin molecules. The solved structure of

Linagliptin Hemihydrate Hemiethanolate is a prime example, providing the most relevant

data for a true small-molecule dimer crystal structure.[6][7]

This guide will focus on the crystallographic dimer as exemplified by the Linagliptin

Hemihydrate Hemiethanolate structure, as it offers the most detailed and relevant

crystallographic insights.

Crystallographic Data of Linagliptin Forms
The analysis of Linagliptin's solid state is complex due to its polymorphism.[8] Several

crystalline forms and solvates have been identified.

Linagliptin Hemihydrate Hemiethanolate
(Crystallographic Dimer)
The most detailed structural information for a Linagliptin crystallographic dimer comes from the

hemihydrate hemiethanolate form. Its structure was uniquely solved ab initio from 3D electron

diffraction data, a technique suitable for sub-micrometer sized crystals.[6][7] The structure

contains two independent Linagliptin molecules, one water molecule, and one ethanol molecule

in the asymmetric unit.

Table 1: Crystallographic Data for Linagliptin Hemihydrate Hemiethanolate
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Parameter Value

Formula (C₂₅H₂₈N₈O₂)₂(H₂O)(C₂H₅OH)

Space Group P2₁2₁2

a (Å) 24.85091(13)

b (Å) 21.56916(9)

c (Å) 9.74376(4)

Volume (Å³) 5222.79(3)

Z 4

CCDC Number 1998344

Data sourced from Crystal Growth & Design.[6]

Other Known Polymorphic Forms
Multiple patents describe other polymorphic forms of Linagliptin, typically characterized by their

X-ray Powder Diffraction (XRPD) patterns. These forms are crucial for pharmaceutical

development due to their impact on stability and bioavailability.

Table 2: Characteristic XRPD Peaks for Linagliptin Polymorphs (°2θ)
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Form I Form II

8.2 4.7

8.9 9.7

14.7 11.7

15.7 15.1

20.1 17.2

21.8 18.7

22.1

31.5

Data is ±0.2 degrees 2-theta. Sourced from patent WO2013128379A2.[9][10]

Experimental Protocols for Structure Determination
The determination of the Linagliptin Hemihydrate Hemiethanolate crystal structure involved a

multi-step, state-of-the-art process combining electron diffraction with computational methods.

Methodology Overview
Crystal Preparation: Microcrystals of Linagliptin Hemihydrate Hemiethanolate, unsuitable for

conventional single-crystal X-ray diffraction, were used.

3D Electron Diffraction (3D ED): Datasets were collected from single sub-micrometric

crystals. This technique is adept at analyzing nano-sized crystalline samples.

Structure Solution: The crystal structure was solved ab initio using direct methods from the

3D ED data.

Rietveld Refinement: The solved structure was then refined against synchrotron X-ray

powder diffraction data using the Rietveld method for higher accuracy.

Density Functional Theory (DFT) Optimization: The final structure, including hydrogen atom

positions, was optimized using DFT calculations to yield a chemically and physically robust
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model.

Experimental Workflow Diagram
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Caption: Workflow for Linagliptin crystal structure determination.

Molecular Interactions & Signaling Pathways
While the precise non-covalent interactions between the two Linagliptin molecules in the

hemihydrate hemiethanolate crystal are detailed in the publication's supplementary data, the

key functional groups involved can be inferred from Linagliptin's known binding behavior with

the DPP-4 enzyme.
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Key interaction sites on the Linagliptin molecule include:

Aminopiperidine Ring: The primary amine is a critical hydrogen bond donor.[1]

Xanthine Scaffold: The two carbonyl groups act as hydrogen bond acceptors.[1]

Quinazoline and Uracil Rings: These aromatic systems engage in π-stacking interactions.[1]

These same groups are the most likely candidates to participate in the intermolecular hydrogen

bonding and stacking interactions that stabilize the crystallographic dimer.

Potential Dimer Interaction Diagram

Linagliptin Molecule 1 Aminopiperidine (H-Donor) Carbonyls (H-Acceptor) Aromatic Rings (π-Stacking)

Linagliptin Molecule 2 Aminopiperidine (H-Donor) Carbonyls (H-Acceptor) Aromatic Rings (π-Stacking)

H-Bondπ-Stacking H-Bond

Click to download full resolution via product page

Caption: Potential intermolecular interactions in a Linagliptin dimer.

Signaling Pathway
Linagliptin's therapeutic effect is not mediated by its dimerization but by its inhibition of the

DPP-4 enzyme. This action potentiates the effects of incretin hormones like GLP-1 and GIP.
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Caption: Linagliptin's mechanism of action via DPP-4 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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